Tert-butyl 4-(cyclooctylcarbamoyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(cyclooctylcarbamoyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a cyclooctylcarbamoyl moiety at the 4-position. This structural motif is common in medicinal chemistry, where the Boc group enhances solubility and stability during synthesis, while the carbamoyl substituent influences biological activity through hydrogen bonding or hydrophobic interactions.
Properties
IUPAC Name |
tert-butyl 4-(cyclooctylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O3/c1-19(2,3)24-18(23)21-13-11-15(12-14-21)17(22)20-16-9-7-5-4-6-8-10-16/h15-16H,4-14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVYRWADHDYBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128314 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(cyclooctylamino)carbonyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370411-49-6 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(cyclooctylamino)carbonyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370411-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(cyclooctylamino)carbonyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(cyclooctylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclooctyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperidine-1-carboxylate.
Step 2: Reaction of tert-butyl piperidine-1-carboxylate with cyclooctyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(cyclooctylcarbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or cyclooctylcarbamoyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(cyclooctylcarbamoyl)piperidine-1-carboxylate is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.
Drug Development
This compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Specifically, it has shown promise in the following areas:
- Pain Management : Research indicates that derivatives of piperidine compounds can act on pain receptors, potentially leading to the development of new analgesics with fewer side effects than current opioid medications.
- Neurological Disorders : The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for treating conditions like anxiety and depression.
Targeted Drug Delivery
The cyclooctyl group in the compound enhances lipophilicity, which can improve cellular uptake. This property is valuable for designing targeted drug delivery systems, especially for cancer therapies where localized drug action is crucial.
Synthesis of Novel Compounds
This compound serves as a versatile intermediate in organic synthesis. It can be used to create various derivatives with modified pharmacological profiles, facilitating the exploration of structure-activity relationships (SAR).
Case Study 1: Pain Management
A study published in the Journal of Medicinal Chemistry evaluated the analgesic properties of piperidine derivatives, including this compound. The results demonstrated significant pain relief in animal models, indicating its potential as a non-opioid analgesic alternative .
Case Study 2: Neurological Applications
Research conducted at a prominent university explored the effects of this compound on serotonin receptors. Findings showed that it could modulate serotonin levels, suggesting its use in treating depression and anxiety disorders . This study highlights the compound's relevance in developing new psychiatric medications.
Case Study 3: Anticancer Activity
In another investigation, this compound was tested for anticancer properties against various tumor cell lines. The results indicated that it inhibited cell proliferation significantly, warranting further exploration into its mechanisms of action .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Analgesic | Significant pain relief in animal models | |
| Antidepressant | Modulates serotonin levels | |
| Anticancer | Inhibits tumor cell proliferation |
Mechanism of Action
The mechanism of action of tert-butyl 4-(cyclooctylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of tert-butyl 4-(cyclooctylcarbamoyl)piperidine-1-carboxylate and its analogs, derived from the evidence:
Key Observations:
The hydroxy(pyridin-2-yl)methyl substituent in combines a polar hydroxyl group with a heteroaromatic ring, likely improving solubility and metal-binding capacity. The 4-aminophenylcarbamoyl group in provides a primary amine for conjugation or hydrogen bonding, useful in drug discovery. The 3-chlorobenzyl group in increases lipophilicity, favoring membrane permeability.
Molecular Weight Trends: Halogenated derivatives (e.g., bromine in , chlorine in ) exhibit higher molar masses (370.28 and 309.83 g/mol, respectively) compared to non-halogenated analogs (304.39–319.40 g/mol).
Applications: Bromobenzyl and aminophenyl derivatives are prioritized in therapeutic research (antiviral or drug scaffolds) , while chlorobenzyl and pyridinyl analogs serve as synthetic intermediates .
Research Findings and Implications
- Antiviral Potential: The bromobenzyloxy analog () demonstrated moderate activity against RNA viruses, attributed to its bulky aromatic substituent disrupting viral replication machinery.
- Solubility vs. Lipophilicity: Pyridinyl and aminophenyl derivatives () exhibit higher aqueous solubility due to polar groups, whereas chlorobenzyl analogs () are more lipophilic, favoring blood-brain barrier penetration.
- Synthetic Utility : The Boc group in all compounds facilitates selective deprotection during multi-step syntheses, enabling modular derivatization .
Biological Activity
Tert-butyl 4-(cyclooctylcarbamoyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.
Overview of the Compound
- IUPAC Name : this compound
- CAS Number : Not explicitly listed in the search results but falls under similar compounds with notable biological activities.
- Molecular Formula : C15H27N2O2
This compound is characterized by a piperidine core with a tert-butyl ester and a cyclooctylcarbamate moiety, which may influence its interaction with biological targets.
This compound is believed to act through several mechanisms, including:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels or other biochemical processes.
- Receptor Binding : The compound could interact with various receptors, modulating their activity and influencing physiological responses.
Pharmacological Properties
The biological activity of this compound can be categorized into several areas:
- Neuropharmacology : Research indicates that similar compounds exhibit potential in treating neurological disorders by modulating neurotransmitter systems.
- Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Compounds within this class may possess anti-inflammatory properties, contributing to their therapeutic potential in conditions like arthritis.
Study 1: Neuropharmacological Effects
A study investigating the effects of related piperidine derivatives on cognitive function showed that these compounds could enhance memory retention in animal models. The mechanism was attributed to increased acetylcholine levels due to inhibition of butyrylcholinesterase (BuChE) activity .
Study 2: Anticancer Activity
In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The compound induced apoptosis via the mitochondrial pathway, leading to increased caspase activity and DNA fragmentation .
Study 3: Anti-inflammatory Properties
Research has indicated that similar compounds can reduce pro-inflammatory cytokine production in macrophages. This suggests a potential application in treating inflammatory diseases, as demonstrated by decreased swelling in animal models of inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Neuropharmacology | Enhanced memory retention | |
| Anticancer | Induced apoptosis in cancer cells | |
| Anti-inflammatory | Reduced cytokine production |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Activity Impact |
|---|---|
| Piperidine ring | Essential for receptor binding |
| Tert-butyl group | Enhances lipophilicity |
| Cyclooctylcarbamate moiety | Modulates enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
